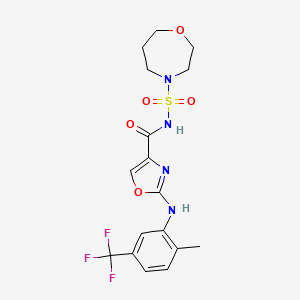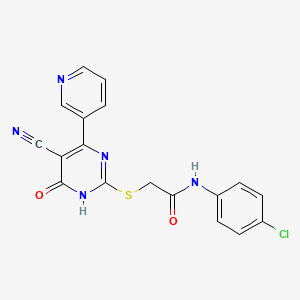
Telomerase-IN-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telomerase-IN-6 is a compound that has garnered significant interest in the field of cancer research due to its ability to inhibit telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is low, leading to gradual telomere shortening and cellular aging. in cancer cells, telomerase is often upregulated, allowing these cells to proliferate indefinitely. This compound targets this enzyme, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Telomerase-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
化学反应分析
Types of Reactions
Telomerase-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Telomerase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study telomerase inhibition and its effects on telomere dynamics.
Biology: Employed in cellular studies to understand the role of telomerase in cell proliferation and aging.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit telomerase activity in cancer cells.
作用机制
Telomerase-IN-6 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell death in cancer cells. The molecular targets of this compound include the catalytic subunit of telomerase (TERT) and the RNA component (TERC) that serves as a template for telomere synthesis .
相似化合物的比较
Similar Compounds
Imetelstat: Another telomerase inhibitor that has shown promise in clinical trials for various cancers.
6-thio-2’-deoxyguanosine (6-thio-dG): A compound that incorporates into telomeres and disrupts their function, leading to cancer cell death.
Uniqueness
Telomerase-IN-6 is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike other compounds, it has shown a higher degree of selectivity for cancer cells, minimizing the impact on normal cells .
属性
分子式 |
C18H12ClN5O2S |
|---|---|
分子量 |
397.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-3-5-13(6-4-12)22-15(25)10-27-18-23-16(11-2-1-7-21-9-11)14(8-20)17(26)24-18/h1-7,9H,10H2,(H,22,25)(H,23,24,26) |
InChI 键 |
WZKABLWPMHJYEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


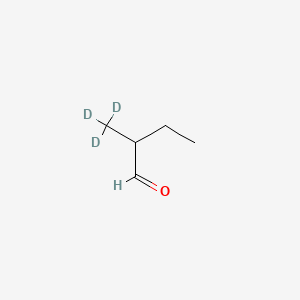
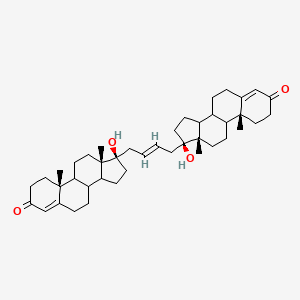
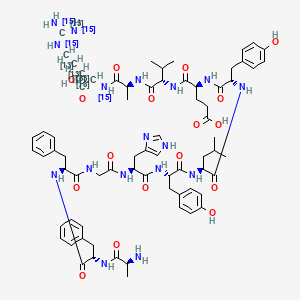
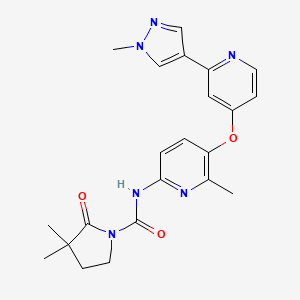
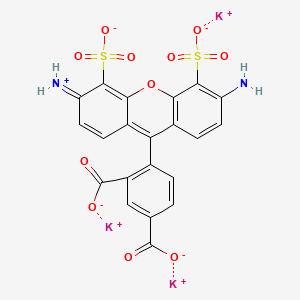
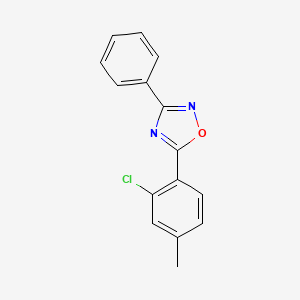
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
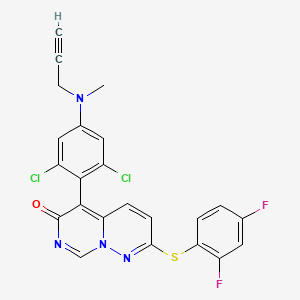
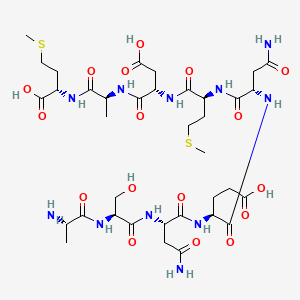
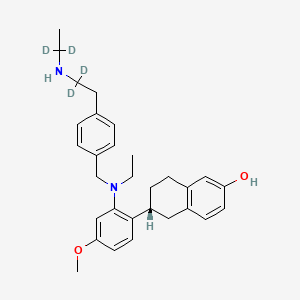
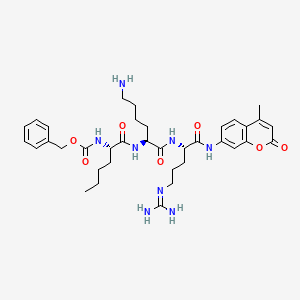
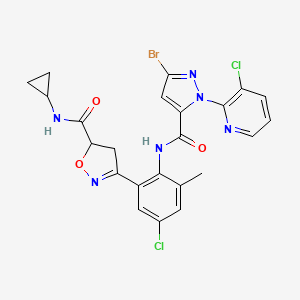
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
